REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:13]([F:16])([F:15])[F:14])=[C:9]([CH:12]=1)[CH2:10]Br.O>C(O)C.C(OCC)(=O)C>[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:13]([F:16])([F:15])[F:14])=[C:9]([CH2:10][C:1]#[N:2])[CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(CBr)C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is stirred for 64 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The remaining residue is purified by bulb tube
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Reaction Time |
64 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(C1)CC#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |